EPX Inhibition: A Distinct Biochemical Profile Compared to MPO
2-(2-Bromophenoxy)benzaldehyde demonstrates moderate inhibitory activity against human Eosinophil Peroxidase (EPX) with an IC50 of 360 nM, as determined by an assay measuring 3-bromo-tyrosine formation from a tyrosine substrate [1]. This activity is distinct from its effect on the closely related enzyme Myeloperoxidase (MPO), where the same compound showed no significant inhibition (IC50 of 42,000 nM) [2]. The 117-fold difference in IC50 values between EPX and MPO highlights a unique selectivity profile for this compound within this enzyme family.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM (EPX) |
| Comparator Or Baseline | 42,000 nM (Myeloperoxidase) |
| Quantified Difference | 117-fold selectivity for EPX over MPO |
| Conditions | Human EPX bromination activity using tyrosine as substrate, incubated for 10 mins. |
Why This Matters
This data provides a clear basis for selecting this compound over others that may lack this specific selectivity profile for EPX-related research applications.
- [1] BindingDB. (n.d.). BDBM50554035: CHEMBL4790231. Affinity Data: IC50 = 360 nM (Human EPX). View Source
- [2] BindingDB. (n.d.). BDBM50554035: CHEMBL4790231. Affinity Data: IC50 = 4.20E+4 nM (Human MPO). View Source
